molecular formula C7H5Cl2NO2 B1668635 Chloramben CAS No. 133-90-4

Chloramben

Cat. No.: B1668635
CAS No.: 133-90-4
M. Wt: 206.02 g/mol
InChI Key: HSSBORCLYSCBJR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Chloramben plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. The compound is known to inhibit the activity of certain enzymes involved in plant growth, such as acetolactate synthase (ALS). This inhibition disrupts the synthesis of branched-chain amino acids, leading to the suppression of weed growth. Additionally, this compound interacts with proteins involved in cell wall synthesis, further contributing to its herbicidal effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In plant cells, it inhibits cell division and elongation, leading to stunted growth and eventual death of the target weeds. The compound also affects cell signaling pathways by interfering with hormone signaling, particularly auxins, which are crucial for plant growth and development. Furthermore, this compound influences gene expression by altering the transcription of genes involved in cell cycle regulation and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. The compound binds to the active site of acetolactate synthase, inhibiting its activity and preventing the synthesis of essential amino acids. This enzyme inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death. This compound also affects the expression of genes involved in detoxification processes, further enhancing its herbicidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under normal conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause persistent inhibition of enzyme activity and disruption of cellular functions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to the accumulation of reactive oxygen species, resulting in oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and does not cause significant adverse effects. At high doses, this compound can induce toxic effects, including liver and kidney damage. Animal studies have shown that the compound can cause oxidative stress, inflammation, and apoptosis in various tissues. The threshold for toxic effects varies depending on the species and duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its detoxification and degradation. The compound is metabolized by enzymes such as cytochrome P450 monooxygenases, which catalyze its oxidation and subsequent conjugation with glutathione. This detoxification process helps to reduce the toxicity of this compound and facilitate its excretion from the organism. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in amino acid and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue permeability, binding affinity, and metabolic activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, this compound can accumulate in the chloroplasts of plant cells, where it inhibits key enzymes involved in photosynthesis. This subcellular localization enhances the herbicidal effects of this compound by disrupting essential cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloramben can be synthesized through several chemical routes. One common method involves the chlorination of 3-amino-benzoic acid to introduce chlorine atoms at the 2 and 5 positions. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where 3-amino-benzoic acid is reacted with chlorine gas in a continuous flow reactor. The reaction conditions are optimized to ensure high yield and purity of the final product. The crude product is then purified through recrystallization or other suitable methods to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Chloramben undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloramben has diverse applications in scientific research:

    Chemistry: Used as a model compound to study the effects of substituents on the reactivity of benzoic acids.

    Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals due to its structural similarity to bioactive molecules.

    Industry: Utilized in the formulation of herbicides for agricultural use

Comparison with Similar Compounds

Chloramben is compared with other herbicides such as:

This compound’s uniqueness lies in its specific action on the shikimate pathway and its relatively low toxicity compared to other herbicides .

Properties

IUPAC Name

3-amino-2,5-dichlorobenzoic acid
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InChI

InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)
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InChI Key

HSSBORCLYSCBJR-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl
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Molecular Formula

C7H5Cl2NO2
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Related CAS

1076-46-6 (ammonium salt), 1954-81-0 (hydrochloride salt), 28283-88-7 (aluminum salt)
Record name Chloramben [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID2020262
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Molecular Weight

206.02 g/mol
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Physical Description

Purplish white powder or light purple solid. (NTP, 1992), Colorless odorless solid; Technical product is purplish white solid; [HSDB]
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), water solubility = 700 mg/l @ 25 °C, SOLUBILITY IN ETHANOL: 172 G/L @ 25 °C, SOL IN ALKALI, SOLUBILITY IN ACETONE: 23.27 G/100 G @ 29 °C, For more Solubility (Complete) data for AMIBEN (9 total), please visit the HSDB record page.
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Vapor Pressure

0.007 mmHg at 212 °F (NTP, 1992), 0.0000001 [mmHg], 930 mPa @ 100 °C
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Color/Form

COLORLESS CRYSTALLINE SOLID

CAS No.

133-90-4
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Melting Point

381 to 387 °F (NTP, 1992), 200-201 °C, MP: ABOVE 195 °C /TECHNICAL PRODUCT/
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Synthesis routes and methods

Procedure details

To a flask in which had been placed 47.20 grams (0.20 mole) of 2,5-dichloro-3-nitrobenzoic acid and 40.0 grams (0.326 mole) of granular tin were added, with good agitation, 200 mL of water and 200 mL of concentrated hydrochloric acid. The stirred reaction mixture was heated at 95° C. for 4.5 hours and at the conclusion of this period was poured over ice, causing a solid to form. This solid was removed by filtration and washed with water, then dissolved in ethyl acetate. This solution was washed three times with water and once with a saturated aqueous solution of sodium chloride. After being dried over anhydrous sodium sulfate and filtered, the solution was evaporated under reduced pressure to yield solid 3-amino-2,5-dichlorobenzoic acid, weighing 39.25 grams.
Quantity
47.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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